molecular formula C15H14N4O4S2 B2598171 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851129-70-9

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2598171
CAS No.: 851129-70-9
M. Wt: 378.42
InChI Key: MODPYSNVFDZWSC-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates two key pharmacophores: a 1,3,4-oxadiazole ring and a thiazole ring, linked by a thioacetamide bridge. The 1,3,4-oxadiazole scaffold is widely recognized in scientific literature for its diverse biological activities. Recent studies highlight the potential of novel oxadiazole derivatives in controlling phytopathogenic fungi, suggesting its application in the development of new agrochemical agents . Furthermore, heterocyclic compounds containing 1,3,4-oxadiazole and thiadiazole motifs have demonstrated notable antiviral properties against a range of viruses, including feline coronavirus (FCoV) and herpes simplex virus (HSV), indicating their broad utility in antiviral research . The inclusion of the thiazole ring, a privileged structure in drug discovery, further enhances the compound's potential to interact with various biological targets. This combination of features makes this compound a promising candidate for research into new therapeutic and agrochemical solutions. Researchers are exploring its mechanism of action, which may involve apoptosis induction via the caspase pathway, a trait observed in structurally related 1,3,4-thiadiazole acetamide derivatives with potential anticancer activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-21-9-3-4-11(22-2)10(7-9)13-18-19-15(23-13)25-8-12(20)17-14-16-5-6-24-14/h3-7H,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODPYSNVFDZWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

    Thiazole Ring Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the oxadiazole ring or the thiazole ring, depending on the conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and thiazole derivatives.

Biology

Biologically, compounds containing oxadiazole and thiazole rings are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the potential of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in these areas.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Findings Source
2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2,5-Dimethoxyphenyl, thiazol-2-yl Kinase inhibition (CK1) 71% synthesis yield; 98% HPLC purity; potent in vitro activity against CK1 isoforms .
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenyl, 5-methylisoxazol-3-yl Not reported Predicted pKa = 11.05; higher lipophilicity (logP ~2.5) due to methylisoxazole .
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide (5i) 5-Bromobenzofuran, 2,5-dimethoxyphenyl Tyrosinase inhibition IC50 = 0.98 µM; superior to kojic acid (IC50 = 16.83 µM) due to bromine’s electron-withdrawing effects .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran, 3-chlorophenyl Antimicrobial MIC = 4 µg/mL against S. aureus; laccase catalysis enhances activity .
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) Tetrahydronaphthalene, benzodioxole Anticancer (MMP-9 inhibition) IC50 = 8.2 µM (MMP-9); 85% inhibition of A549 lung cancer cells .

Key Structural Determinants of Activity

  • Oxadiazole-Thioacetamide Core : Present in all analogs, this scaffold enhances hydrogen bonding with enzymes (e.g., MMP-9, tyrosinase) and improves metabolic stability .
  • Aromatic Substituents :
    • Methoxy Groups : 2,5-Dimethoxyphenyl in the target compound vs. 3,4-dimethoxyphenyl in alters electron density, affecting binding to hydrophobic enzyme pockets.
    • Halogenated Groups : Bromine in 5i and chlorine in 2a increase electrophilicity, enhancing inhibition potency.
  • Heterocyclic Moieties : Thiazole (target compound) vs. benzothiazole () or isoxazole () modulates solubility and target selectivity.

Pharmacological Performance

  • Enzyme Inhibition : The target compound’s CK1 inhibition aligns with analogs like 8 (MMP-9 IC50 = 8.2 µM), though its IC50 remains unquantified .
  • Antimicrobial Activity: Benzofuran-oxadiazole derivatives (e.g., 2a) show superior MIC values (4 µg/mL) compared to non-halogenated analogs, highlighting halogenation’s role .
  • Cytotoxicity : Compounds with extended aromatic systems (e.g., tetrahydronaphthalene in 8) exhibit stronger anticancer effects but may compromise selectivity .

Research Findings and Implications

  • Synthetic Advantages : Ultrasonic-assisted methods (used for 5i ) could optimize the target compound’s yield beyond 71% .
  • ADMET Profiles : Predicted high logP (~3.5) for the target compound suggests moderate blood-brain barrier penetration, whereas sulfamoyl derivatives (e.g., 4b ) show improved solubility .
  • Docking Studies : The 2,5-dimethoxyphenyl group in the target compound likely occupies hydrophobic pockets in CK1, similar to benzofuran derivatives in tyrosinase .

Biological Activity

The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that exhibits diverse biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure includes:

  • An oxadiazole ring , which is known for its biological activity.
  • A thioether linkage , enhancing its reactivity.
  • A thiazole moiety , which contributes to its pharmacological properties.

These features suggest a potential for various applications in medicinal chemistry.

Research indicates that compounds containing oxadiazole moieties often demonstrate significant biological activities. The compound may interact with various biological targets, including:

  • Enzymes : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
  • Cancer Cells : Potential cytotoxic effects against various cancer cell lines due to structural similarities with other anticancer agents.

Case Studies and Research Findings

  • Cognitive Enhancement : A study showed that similar compounds with oxadiazole structures can ameliorate cognitive functions in models of Alzheimer's disease by inhibiting AChE and BChE effectively at concentrations below 1.0 μM .
  • Anticancer Activity : Another investigation demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, compounds with similar thiazole structures showed IC50 values less than 20 µM against glioblastoma cells .
  • Antimicrobial Properties : Compounds structurally related to the target molecule have displayed antimicrobial activities, suggesting the potential for developing new antibiotics.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamideThiadiazole instead of oxadiazoleAnticancer activity against various cell lines
5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amideContains a brominated phenyl groupAntimicrobial properties
2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amideMethoxy-substituted thiadiazolePotential anti-inflammatory activity

This table illustrates the diversity of biological activities associated with compounds that share structural features with this compound.

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